2-(DI-Tert-butylphosphino)-1-phenylindole

Catalog No.
S637068
CAS No.
740815-37-6
M.F
C22H28NP
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(DI-Tert-butylphosphino)-1-phenylindole

CAS Number

740815-37-6

Product Name

2-(DI-Tert-butylphosphino)-1-phenylindole

IUPAC Name

ditert-butyl-(1-phenylindol-2-yl)phosphane

Molecular Formula

C22H28NP

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3

InChI Key

HDZRDZCQFYUOHE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

Synonyms

2-(di-tert-butylphosphino)-N-phenylindole

Canonical SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

2-(Di-tert-butylphosphino)-1-phenylindole is a specialized organophosphorus compound characterized by the presence of a di-tert-butylphosphino group attached to the 2-position of a phenylindole structure. Its molecular formula is C19H26N and it has a molecular weight of approximately 282.4 g/mol. This compound is recognized for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions that are essential in organic synthesis and materials science .

, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: It facilitates reactions such as Suzuki and Sonogashira coupling, which are vital for forming carbon-carbon bonds .
  • Amination Reactions: This compound acts as an effective ligand in palladium-catalyzed amination reactions, enhancing the efficiency and selectivity of these processes .
  • Polymerization Reactions: It is utilized in polymer science for synthesizing complex polymers through metal-catalyzed pathways .

The synthesis of 2-(Di-tert-butylphosphino)-1-phenylindole generally involves the following steps:

  • Formation of the Indole Framework: The synthesis begins with the preparation of the indole core, typically through cyclization reactions involving appropriate precursors.
  • Phosphination: The introduction of the di-tert-butylphosphino group can be achieved via nucleophilic substitution or coupling reactions with phosphine derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for catalytic applications .

The primary applications of 2-(Di-tert-butylphosphino)-1-phenylindole include:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, making it invaluable in organic synthesis for creating complex molecules.
  • Materials Science: Its role in polymerization reactions contributes to the development of new materials with tailored properties.
  • Research: It serves as a tool for chemists exploring new synthetic pathways and methodologies in organic chemistry .

Interaction studies involving 2-(Di-tert-butylphosphino)-1-phenylindole typically focus on its behavior as a ligand in coordination chemistry. These studies often assess:

  • Ligand Binding Affinity: Evaluating how effectively the ligand binds to metal centers like palladium.
  • Catalytic Efficiency: Analyzing reaction rates and yields in various catalytic processes when using this ligand compared to others.
  • Mechanistic Insights: Understanding how this ligand influences reaction pathways and mechanisms during catalysis .

Several compounds share structural or functional characteristics with 2-(Di-tert-butylphosphino)-1-phenylindole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Dicyclohexylphosphino)-1-phenylindoleSimilar indole frameworkDicyclohexyl group offers different sterics
2-(Diphenylphosphino)-1-phenylindoleContains phenyl groupsMore electron-rich compared to tert-butyl
2-(Diisopropylphosphino)-1-phenylindoleIsopropyl groups instead of tert-butylDifferent steric hindrance effects

Uniqueness

The uniqueness of 2-(Di-tert-butylphosphino)-1-phenylindole lies in its specific steric and electronic properties, which enhance its effectiveness as a ligand in palladium-catalyzed reactions, making it particularly suitable for applications requiring high selectivity and efficiency.

XLogP3

5.5

Wikipedia

N-Phenyl-2-(di-tert-butylphosphino)indole

Dates

Modify: 2023-08-15

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